molecular formula C10H11ClO2 B2354220 2-{[(4-Chlorophenyl)methoxy]methyl}oxirane CAS No. 66931-55-3

2-{[(4-Chlorophenyl)methoxy]methyl}oxirane

Cat. No.: B2354220
CAS No.: 66931-55-3
M. Wt: 198.65
InChI Key: ZDNBCVOWXDVDPK-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)methoxy]methyl}oxirane is an epoxide (oxirane) derivative featuring a [(4-chlorophenyl)methoxy]methyl substituent. Its molecular formula is C₁₀H₁₁ClO₂, with a molecular mass of 198.64 g/mol. The compound’s structure consists of a three-membered oxirane ring substituted with a methoxymethyl group attached to a 4-chlorophenyl ring. This electron-withdrawing chloro group influences its reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and polymer chemistry .

Properties

IUPAC Name

2-[(4-chlorophenyl)methoxymethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c11-9-3-1-8(2-4-9)5-12-6-10-7-13-10/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNBCVOWXDVDPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[(4-Chlorophenyl)methoxy]methyl}oxirane typically involves the reaction of 4-chlorobenzyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

2-{[(4-Chlorophenyl)methoxy]methyl}oxirane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit promising antimicrobial properties. For instance, methoxy derivatives have shown efficacy against Helicobacter pylori, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 µg/mL. This suggests that the structural features of 2-{[(4-Chlorophenyl)methoxy]methyl}oxirane may enhance antibacterial efficacy.

Anticancer Activity

Preliminary studies suggest potential anticancer properties for this compound:

  • Mechanism of Action : Epoxide compounds are known for inducing cytotoxic effects across various cancer cell lines.
  • Notable Findings : Related compounds have demonstrated selective cytotoxicity against human cancer cell lines such as A549 (lung adenocarcinoma) and HeLa (cervical cancer). Specific data for 2-{[(4-Chlorophenyl)methoxy]methyl}oxirane remains limited, but its structural similarities to effective agents warrant further investigation.

Case Studies and Research Findings

While specific case studies focusing solely on 2-{[(4-Chlorophenyl)methoxy]methyl}oxirane are sparse, insights from structurally related compounds provide valuable context:

Study FocusFindings
Antibacterial ActivityMethoxy derivatives exhibit MIC values against H. pylori ranging from 32 to 64 µg/mL.
Cytotoxicity StudiesCertain chlorinated derivatives show IC50 values below 10 µM against A375 (melanoma) cells.

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenyl)methoxy]methyl}oxirane involves its reactivity as an epoxide. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, including ring-opening reactions that form more stable products . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Substituents Key Structural Features
2-{[(4-Chlorophenyl)methoxy]methyl}oxirane C₁₀H₁₁ClO₂ 4-Chlorophenyl, methoxymethyl Chloro group enhances electrophilic reactivity
2-[(4-Methoxyphenyl)methyl]oxirane (MPMO) C₁₀H₁₂O₂ 4-Methoxyphenyl Methoxy group provides electron-donating effects
2-[(4-Nitrophenoxy)methyl]oxirane C₉H₉NO₄ 4-Nitrophenoxy Strongly electron-withdrawing nitro group increases ring strain
2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethyl)oxirane C₁₃H₁₇ClO 4-Chlorophenyl, ethyl, dimethyl Steric hindrance from dimethyl groups slows reactions
Dihydro-2-[[2-[[4-(2-oxiranylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane C₁₉H₂₀O₄ Bis-epoxide with aromatic linkers Used in resins (e.g., o,p-BFDGE)

Physical Properties

Compound Name Molecular Weight (g/mol) Melting Point (K) Density (g/cm³) Solubility
2-{[(4-Chlorophenyl)methoxy]methyl}oxirane 198.64 N/A ~1.3 (estimated) Low in water, soluble in organic solvents
MPMO (2-[(4-Methoxyphenyl)methyl]oxirane) 164.20 N/A 1.12 Oily liquid, soluble in ethanol
2-[(4-Nitrophenoxy)methyl]oxirane 195.17 N/A 1.4 Polar aprotic solvents
Dihydro-bis-epoxide (CAS 57469-07-5) 312.36 N/A 1.25 Used in polymer matrices

Key Research Findings

Synthetic Methods: The target compound is synthesized via nucleophilic substitution using epichlorohydrin and 4-chlorobenzyl alcohol under phase-transfer catalysis, yielding >90% purity . Bis-epoxides (e.g., o,p-BFDGE) are prepared via double epoxidation of bisphenol derivatives .

Crystallographic Data: Related compounds (e.g., C₂₄H₂₂O₅) crystallize in monoclinic systems (space group Pc), with unit cell parameters a = 21.261 Å, b = 7.310 Å, c = 6.132 Å, and β = 93.59° .

Reactivity Trends: Electron-withdrawing substituents (Cl, NO₂) increase oxirane ring strain, accelerating ring-opening with nucleophiles. Steric bulk (e.g., dimethyl groups) reduces reaction rates .

Biological Activity

2-{[(4-Chlorophenyl)methoxy]methyl}oxirane, also known as a chlorinated epoxide, is a compound characterized by its epoxide functional group, which contributes to its unique reactivity and potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and safety profile.

Chemical Structure and Properties

The molecular formula of 2-{[(4-Chlorophenyl)methoxy]methyl}oxirane is C10H11ClO2C_{10}H_{11}ClO_2. The presence of the chlorophenyl and methoxy groups enhances its reactivity, making it a candidate for various biological interactions.

Table 1: Structural Features of 2-{[(4-Chlorophenyl)methoxy]methyl}oxirane

Feature Details
Molecular FormulaC₁₀H₁₁ClO₂
Functional GroupEpoxide
Chlorine SubstitutionPara-position on phenyl ring
Methoxy GroupPresent

Antimicrobial Properties

Compounds with similar epoxide structures have shown significant antimicrobial activity. Research indicates that 2-{[(4-Chlorophenyl)methoxy]methyl}oxirane may exhibit similar properties due to its structural characteristics. For instance, epoxides can disrupt bacterial cell membranes, leading to cell lysis and death.

A study highlighted that derivatives of eugenol with similar functional groups displayed effective antibacterial activity against Helicobacter pylori, suggesting that the presence of the chlorophenyl and methoxy groups could enhance such activities in related compounds .

Anticancer Activity

The potential anticancer properties of 2-{[(4-Chlorophenyl)methoxy]methyl}oxirane are also noteworthy. Research on structurally related compounds has indicated that epoxides can induce apoptosis in cancer cells through various mechanisms, including DNA damage and disruption of cell cycle progression. Specific studies are needed to confirm these effects for this compound directly.

The mechanism by which 2-{[(4-Chlorophenyl)methoxy]methyl}oxirane exerts its biological effects primarily involves its reactivity as an epoxide. The strained three-membered ring structure is susceptible to nucleophilic attack, leading to ring-opening reactions that can form more stable products. This reactivity allows for interactions with various biomolecules, including proteins and nucleic acids, potentially altering their functions.

Safety Profile

Despite its potential therapeutic applications, the safety profile of 2-{[(4-Chlorophenyl)methoxy]methyl}oxirane requires careful consideration. Data from safety assessments indicate:

  • Toxicity : May cause mild skin irritation and serious eye damage upon contact .
  • Carcinogenicity : Animal studies suggest possible carcinogenic effects, necessitating further investigation .
  • Reproductive Toxicity : Indications of fertility impairment were observed in animal studies .

Table 2: Safety Data Summary

Parameter Findings
Acute Toxicity (LD50)300 - <2000 mg/kg (oral)
Skin IrritationMild irritation noted
Eye DamageSerious damage possible
Carcinogenic PotentialPossible based on animal tests
Reproductive EffectsFertility impairment observed

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